

# TRV045: A Novel, Non-Opioid Analgesic Candidate Targeting the S1P1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

TRV045 is an orally available, selective sphingosine-1-phosphate receptor subtype 1 (S1P1R) modulator in development by Trevena, Inc. as a potential first-in-class, non-opioid analgesic for the treatment of neuropathic pain. Preclinical and early clinical data suggest a novel mechanism of action that differentiates it from other S1P receptor modulators. By acting as a sustained agonist at the S1P1 receptor in the central nervous system (CNS) without causing receptor desensitization or downregulation, TRV045 has demonstrated analgesic effects in models of neuropathic pain.[1] Phase 1 studies have established a favorable safety and tolerability profile, notably absent of the lymphopenia commonly associated with other drugs in this class.[2] This guide provides a comprehensive overview of the core science, mechanism, and current data for TRV045.

# Introduction to S1P1R and Neuropathic Pain

Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. It represents a significant unmet medical need, as current therapies, including opioids and gabapentinoids, are often associated with limited efficacy and significant side effects. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a key player in CNS disorders. S1P is a bioactive lipid that signals through five G-protein coupled receptors (S1PRs 1-5).[3]



Emerging evidence implicates elevated S1P levels and S1P1R activation on astrocytes in the spinal cord as a critical driver of neuropathic pain.[4][5] Nerve injury leads to increased S1P, which activates S1P1R on astrocytes, promoting neuroinflammatory processes that contribute to central sensitization and pain maintenance.[6][7][8] Therefore, modulating this pathway presents a promising non-opioid therapeutic strategy.

#### **Mechanism of Action of TRV045**

**TRV045** is a highly selective S1P1 receptor modulator designed for CNS penetration.[3][9] Its proposed analgesic mechanism centers on its unique interaction with the S1P1 receptor, which differs fundamentally from other S1P modulators like fingolimod.

## **Sustained Agonism without Receptor Desensitization**

Preclinical research indicates that **TRV045** acts as a sustained agonist at the S1P1 receptor.[9] Unlike fingolimod, which leads to initial receptor agonism followed by receptor internalization, functional desensitization, and protein reduction, **TRV045** does not appear to cause these adaptive changes.[9][10] This sustained agonism is believed to be the underlying mechanism for its durable analgesic effects.[9] Studies in mice have shown that even after 14 days of repeated dosing, **TRV045** did not cause S1P1R functional desensitization or protein reduction in key CNS pain processing centers, such as the spinal cord and periaqueductal gray.[1][9] In contrast, fingolimod treatment resulted in significant receptor desensitization and an approximate 30% reduction in S1P1R protein.[9][10]

#### **Modulation of Astrocyte-Mediated Neuroinflammation**

The primary cellular target for **TRV045**'s analgesic effect in the CNS is believed to be the astrocyte.[8] In response to nerve injury, S1P1R activation on astrocytes can trigger the release of pro-inflammatory cytokines, driving a neuroinflammatory state that sensitizes neurons and perpetuates pain.[5][6] While the precise downstream signaling of **TRV045**'s agonism is still under investigation, preclinical studies with other S1P1R modulators suggest that inhibiting this pro-inflammatory signaling can rebalance cytokine profiles, potentially by enhancing the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10), to attenuate neuropathic pain.[4][6] Trevena has also conducted nonclinical studies showing **TRV045** has an anti-inflammatory effect on astrocytes, dampening the inflammatory response of these cells.







Click to download full resolution via product page

Caption: Differentiated mechanism of TRV045 vs. Fingolimod at the S1P1 receptor.

#### **Preclinical Evidence**

**TRV045** has demonstrated significant efficacy and a favorable safety profile in multiple nonclinical models of neuropathic pain.

#### **Efficacy in Neuropathic Pain Models**

**TRV045** has been evaluated in validated rodent models of diabetic peripheral neuropathy (DPN) and chemotherapy-induced peripheral neuropathy (CIPN). In these studies, orally administered **TRV045** reversed thermal hyperalgesia and reduced mechanical and cold



stimulus-evoked nociception in a dose-related manner.[3][9][11] These analgesic effects were observed after both acute and repeated daily dosing for 7 days.[9]

# **Preclinical Safety Profile**

A key differentiating feature of **TRV045** is its safety profile. In nonclinical studies, **TRV045** did not cause lymphopenia (a reduction in circulating lymphocytes), a characteristic side effect of systemically acting S1P receptor modulators like fingolimod.[3][12] Furthermore, at or above pharmacologically active doses, **TRV045** produced no changes in blood pressure, heart rate, or respiratory function.[3][11]

| Preclinical Study   | Model                                                    | Key Finding                                                                                                   | Citation    |  |
|---------------------|----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-------------|--|
| Neuropathic Pain    | Diabetic Peripheral<br>Neuropathy                        | Reversed thermal hyperalgesia.                                                                                | [2][3][11]  |  |
| Neuropathic Pain    | Chemotherapy-<br>Induced Peripheral<br>Neuropathy (CIPN) | Reduced mechanical and cold stimulus-evoked nociception.                                                      | [3][9][11]  |  |
| Receptor Occupancy  | Mouse CNS Tissue                                         | TRV045 (repeated dosing) did not cause S1P1R desensitization or protein reduction.                            | [9][10]     |  |
| Safety Pharmacology | Rodent Models                                            | Not associated with lymphopenia, changes in blood pressure, heart rate, or respiration.                       | [3][11][12] |  |
| Epilepsy            | ivPTZ Seizure<br>Threshold Test<br>(Mouse)               | 30mg/kg dose<br>significantly increased<br>time to first myoclonic<br>twitch (31.6s vs 26.0s<br>for vehicle). | [9]         |  |



### **Clinical Development and Data**

**TRV045** has completed a three-part Phase 1 study and two proof-of-concept (POC) studies in healthy volunteers.

#### **Phase 1 Program**

A randomized, double-blind, placebo-controlled Phase 1 study evaluated the safety, tolerability, and pharmacokinetics (PK) of **TRV045** in healthy volunteers.[2] The program consisted of a Single Ascending Dose (SAD) phase, a food-effect phase, and a Multiple Ascending Dose (MAD) phase.[2] The results demonstrated a favorable tolerability profile and a PK profile supportive of once-daily dosing.[2]

#### **Proof-of-Concept (POC) Studies**

Two POC studies were conducted to evaluate CNS target engagement and pharmacodynamic effects.

- Target Engagement (Pain Model) Study: This study used a validated capsaicin-induced model of neuropathic pain. TRV045 demonstrated a statistically significant, dose-dependent analgesic effect, reducing mechanical allodynia at doses of 150mg and 300mg compared to placebo.[3]
- Transcranial Magnetic Stimulation (TMS) Study: This study assessed the pharmacodynamic effects of TRV045 on cortical excitability. The results provided statistically significant evidence of CNS activity as measured by EEG power spectral analysis, confirming that TRV045 penetrates the CNS and engages its target.[11][13]

#### **Clinical Safety and Tolerability**

Across all clinical studies to date, **TRV045** has been well tolerated.[2]

- No serious adverse events (SAEs) or drug-related discontinuations have been reported.[11]
- There have been no reports of clinically significant lymphopenia, bradycardia, or changes in blood pressure or ECG intervals.[2]



• The most common adverse events reported were mild and included headache, somnolence, dizziness, and fatigue.[2]

| Clinical<br>Study           | Design                                                                         | N  | Doses                                                 | Key Findings                                                                                                      | Citation |
|-----------------------------|--------------------------------------------------------------------------------|----|-------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|----------|
| Phase 1                     | SAD, MAD,<br>Food-Effect                                                       | 89 | Single and<br>multiple<br>ascending<br>doses          | Well tolerated, no SAEs, no lymphopenia. PK supports once-daily dosing.                                           | [2]      |
| Target<br>Engagement<br>POC | Randomized,<br>double-blind,<br>placebo-<br>controlled, 4-<br>way<br>crossover | 25 | Single doses:<br>50mg,<br>150mg,<br>300mg,<br>Placebo | Statistically significant, dose-dependent reduction in capsaicin-induced mechanical allodynia at 150mg and 300mg. | [3][11]  |
| TMS POC                     | Randomized,<br>double-blind,<br>placebo-<br>controlled, 2-<br>way<br>crossover | 25 | 250mg daily<br>for 4 days                             | Statistically significant evidence of CNS activity via EEG. Confirmed CNS penetration and target engagement.      | [11][13] |



# Experimental Protocols Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

This preclinical model is designed to mimic the neuropathy experienced by patients undergoing chemotherapy.[14]

- Species/Strain: C57BL/6J mice are commonly used.[14]
- Induction: Neuropathy is induced by intermittent intraperitoneal (i.p.) or intravenous (i.v.)
  injections of a chemotherapeutic agent, such as paclitaxel. A typical regimen involves doses
  of 2-8 mg/kg administered every other day for several doses to mimic a cycle of
  chemotherapy.[15]
- Assessment: Following induction, pain-like behaviors are assessed.
  - Mechanical Allodynia: Paw withdrawal thresholds are measured in response to stimulation with calibrated von Frey filaments.[14]
  - Cold Allodynia: The response to a drop of acetone applied to the plantar surface of the paw is measured (e.g., duration of licking/biting).[14][15]
  - Thermal Hyperalgesia: Latency to withdraw from a radiant heat source is measured.
- TRV045 Administration: TRV045 or vehicle is administered orally, and behavioral assessments are performed at specified time points post-dosing.[9]

#### **Human Capsaicin-Induced Pain Model**

This is a validated translational model used to induce a state of hyperalgesia and allodynia in healthy volunteers to test the efficacy of analgesic compounds.[16][17][18]

- Subject Population: Healthy adult volunteers.
- Induction: A precise amount of capsaicin (e.g., 100-250 micrograms) is injected intradermally into a specified area, typically the volar forearm.[16] This induces a localized burning







sensation (primary hyperalgesia) and a surrounding area of increased sensitivity to mechanical stimuli (secondary hyperalgesia or allodynia).

- Assessment of Mechanical Allodynia: The area of secondary hyperalgesia is "mapped" by applying von Frey filaments of a specific force to the skin, moving from outside the sensitized area inwards until the subject reports a change in sensation to pain or sharpness. The area is traced and calculated.[3][11]
- Study Design (TRV045 POC): The study employed a randomized, double-blind, placebo-controlled, four-way crossover design. Each subject received single doses of TRV045 (50mg, 150mg, 300mg) and placebo on four separate occasions. Allodynia was assessed over 10 hours following the dose.[3][11]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. "Mechanisms of Sphingosine-1-Phosphate Receptor Subtype 1 Mediated Anti" by Abby M. Pondelick [scholarscompass.vcu.edu]
- 2. sec.gov [sec.gov]
- 3. Trevena Announces Preliminary TRV045 Data from Two Proof-of-Concept Studies Evaluating S1PR Mechanism of Action and CNS Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain | Semantic Scholar [semanticscholar.org]
- 8. Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain. | The Department of Pharmacology [pharmacology.arizona.edu]
- 9. Trevena Announces Preclinical TRV045 Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models: Trevena, Inc. (TRVN) [trevena.com]
- 10. Trevena Shares TRV045 Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. investing.com [investing.com]
- 13. Trevena Initiates Targeted Proof-of-Concept Study to Evaluate TRV045 as a Potential Treatment for Epilepsy and Other CNS Disorders | Nasdaq [nasdaq.com]
- 14. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The human capsaicin model of allodynia and hyperalgesia: sources of variability and methods for reduction PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new human experimental pain model: the heat/capsaicin sensitization model PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human experimental pain models 3: heat/capsaicin sensitization and intradermal capsaicin models PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [TRV045: A Novel, Non-Opioid Analgesic Candidate Targeting the S1P1 Receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572528#trv045-as-a-potential-non-opioid-analgesic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com